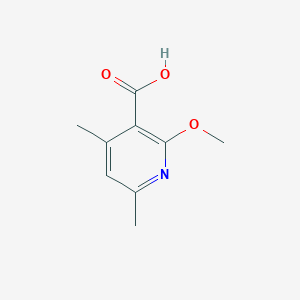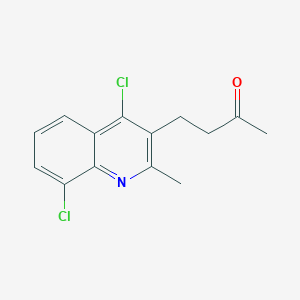
4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one” is a chemical compound with a molecular weight of 282.17 . Its IUPAC name is 4-(4,8-dichloro-2-methyl-3-quinolinyl)-2-butanone .
Molecular Structure Analysis
The InChI code for “4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one” is 1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación
Repurposing of Chloroquine Compounds
Chloroquine (CQ) and its derivatives, including structures similar to 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, have been extensively researched for their potential beyond antimalarial applications. The studies highlight the repurposing of CQ compounds in managing various infectious and non-infectious diseases. Interestingly, the research suggests a need for further exploration of the (R) and (S) enantiomers of racemic CQ, which may present additional benefits in treating diseases beyond their current applications. The repurposing efforts are particularly significant in cancer therapy, where CQ compounds could potentially serve as synergistic partners in anticancer combination chemotherapy (Njaria et al., 2015).
Sorption of Phenoxy Herbicides
Research on compounds structurally similar to 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, has revealed their sorption behavior in soil and the influence of various soil parameters on this process. Understanding the sorption of these herbicides is vital for environmental conservation, as it helps in predicting their mobility and potential ecological impact (Werner et al., 2012).
Therapeutic Activities of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs), which share a similar quinoline structure with 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, have been identified as having various therapeutic activities. The exploration of THIQ derivatives has led to significant advancements in drug discovery, especially for cancer and central nervous system disorders. These compounds are also being studied for their potential against infectious diseases like malaria, tuberculosis, HIV, and others (Singh & Shah, 2017).
Insights of 8-Hydroxyquinolines
The 8-hydroxyquinoline scaffold, related to the quinoline structure of 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one, has been a focal point of research due to its pharmacological significance. Over recent years, numerous derivatives of 8-hydroxyquinoline have been synthesized and studied for their potent biological activities, including anti-cancer, anti-microbial, and anti-fungal properties. The metal chelation properties of these compounds further their potential in treating various diseases (Gupta et al., 2021).
Propiedades
IUPAC Name |
4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8(18)6-7-10-9(2)17-14-11(13(10)16)4-3-5-12(14)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKWWJGOBBVWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)Cl)Cl)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357876 |
Source


|
| Record name | 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
64375-69-5 |
Source


|
| Record name | 4-(4,8-Dichloro-2-methyl-3-quinolinyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64375-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,8-dichloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

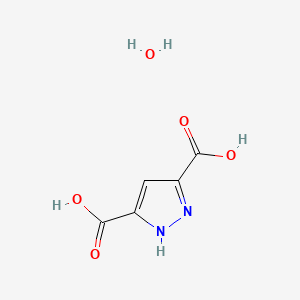



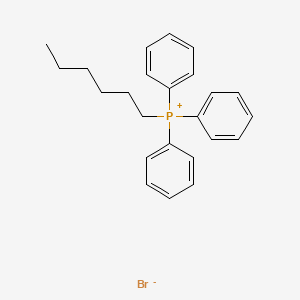
![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)
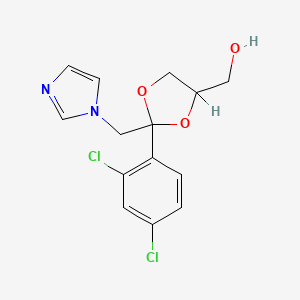
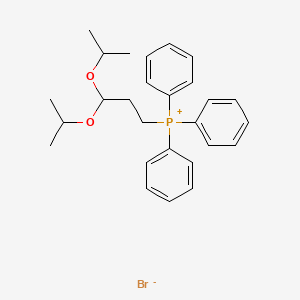



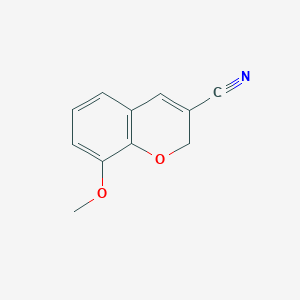
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)
